1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
Description
This compound is characterized by a naphthalene core substituted with a 3,4-dimethoxybenzoate ester and a carbohydrazonoyl linkage connected to a 3-pyridinylcarbonyl group. The 3-pyridine ring introduces a nitrogen atom capable of hydrogen bonding and π-π interactions, while the 3,4-dimethoxybenzoate enhances lipophilicity and modulates electronic properties.
Properties
CAS No. |
767305-79-3 |
|---|---|
Molecular Formula |
C26H21N3O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H21N3O5/c1-32-23-12-10-18(14-24(23)33-2)26(31)34-22-11-9-17-6-3-4-8-20(17)21(22)16-28-29-25(30)19-7-5-13-27-15-19/h3-16H,1-2H3,(H,29,30)/b28-16+ |
InChI Key |
RMTDTIYWODNBPO-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CN=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.
Chemical Reactions Analysis
Oxidation and Reduction: The carbonyl group in the pyridinylcarbonyl moiety makes it susceptible to oxidation, while the hydrazonoyl group can undergo reduction.
Substitution Reactions: The bromine atom on the phenyl ring is a potential site for substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine atom.
Major Products: The specific products resulting from these reactions would depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound’s applications span diverse fields:
Chemistry: It serves as a building block for designing novel molecules.
Biology: Researchers explore its interactions with biological macromolecules.
Medicine: Investigations focus on potential therapeutic effects.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets, affecting cellular pathways.
Biological Activity
Overview of the Compound
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is characterized by its unique structural features, which include a naphthalene ring and a pyridine moiety. These structural components are known to influence the compound's biological properties.
The biological activity of this compound primarily involves its interaction with various cellular targets. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular proliferation and survival, which is critical in cancer therapy.
- Receptor Modulation : By binding to certain receptors, it may alter signaling pathways that regulate cell growth and apoptosis.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds similar in structure have demonstrated significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. The following table summarizes the cytotoxic activity observed:
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | More potent |
| Compound B | SUIT-2 | 10.0 | Less potent |
| Compound C | HT-29 | 7.5 | More potent |
Case Studies
- Breast Cancer Study : A series of derivatives based on the compound were tested against MDA-MB-231 cells using an MTT assay. Results indicated that several derivatives exhibited IC50 values lower than that of cisplatin, suggesting enhanced efficacy in inducing apoptosis.
- Mechanistic Insights : Morphological analysis using Hoechst staining confirmed that the most potent derivatives induced significant apoptosis in treated cells, characterized by chromatin condensation and nuclear fragmentation.
In Vitro Studies
In vitro studies have shown that the compound can induce cell cycle arrest at the G1 phase, leading to increased sub-G1 populations indicative of apoptotic cells. The following findings were reported:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Significant accumulation of cells in G1 phase was observed, suggesting a mechanism for growth inhibition.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
The compound’s uniqueness lies in its hybrid structure, combining a pyridine ring with dimethoxy-substituted aromatic systems. Below is a comparative analysis with structurally analogous compounds:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Lipophilicity: The target compound’s logP is likely intermediate between the highly lipophilic decanoylamino derivative (logP ~6.5) and the less lipophilic 3-methylbenzoyl analog (logP ~3.2).
- Solubility: The 3,4-dimethoxybenzoate group improves water solubility compared to non-polar substituents (e.g., benzyloxy or decanoylamino) but remains less soluble than hydroxylated analogs .
- Stability : The pyridine ring’s basic nitrogen may reduce hydrolysis susceptibility compared to esters with electron-withdrawing groups .
Future Studies :
- Comparative in vitro assays to evaluate anticancer activity against pyridine-sensitive vs. benzyloxy-sensitive cell lines.
- Molecular docking studies to assess interactions with nicotinic receptors or kinases.
- Solubility and stability profiling under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
